molecular formula C10H11B B1267236 6-Bromo-1,2,3,4-tetrahydronaphthalene CAS No. 6134-56-1

6-Bromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1267236
CAS No.: 6134-56-1
M. Wt: 211.1 g/mol
InChI Key: UZTQYWLWRFMSSF-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11Br. It is a brominated derivative of tetrahydronaphthalene, characterized by the presence of a bromine atom at the 6th position of the naphthalene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1,2,3,4-tetrahydronaphthalene can be synthesized through various methods. One common approach involves the bromination of 1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and under controlled temperature conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,2,3,4-tetrahydronaphthalene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

    Oxidation: Formation of naphthalene derivatives with additional functional groups.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
6-Bromo-1,2,3,4-tetrahydronaphthalene is primarily utilized as a precursor in the synthesis of more complex organic compounds. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Derivatives
In one study, researchers employed this compound to synthesize a series of tetrahydronaphthalene derivatives that exhibited enhanced biological activity against specific cancer cell lines. The reaction conditions were optimized to achieve yields exceeding 75%, demonstrating the compound's utility in drug development .

Medicinal Chemistry

Potential Drug Development
The compound has been investigated for its potential as a scaffold in the design of new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties while maintaining biological activity.

Case Study: Kinase Inhibitors
Research has explored the use of this compound derivatives as kinase inhibitors. These inhibitors play crucial roles in regulating cell signaling pathways involved in cancer progression. The derivatives demonstrated IC50 values in the low micromolar range against various kinase targets .

Materials Science

Functional Materials Production
In materials science, this compound is used to produce specialty chemicals and materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Study: Polymer Composites
A study highlighted the incorporation of this compound into polycarbonate matrices to improve impact resistance while maintaining transparency. The resulting composites exhibited a significant increase in toughness compared to unmodified polycarbonate .

Biological Research

Enzyme Interaction Studies
The compound is also valuable in biological research for studying enzyme interactions and metabolic pathways. Its ability to modify biomolecules allows researchers to investigate the effects on enzyme activity and metabolic regulation.

Case Study: Enzyme Modulation
In an experimental setup, this compound was used to probe the active sites of specific enzymes involved in drug metabolism. The results indicated that the compound could act as a reversible inhibitor, providing insights into enzyme kinetics and potential drug interactions .

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atom and naphthalene ring. The bromine atom can participate in electrophilic aromatic substitution reactions, while the naphthalene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    6-Fluoro-1,2,3,4-tetrahydronaphthalene: Contains a fluorine atom, which significantly alters its chemical behavior compared to the brominated compound.

Uniqueness

6-Bromo-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research.

Biological Activity

6-Bromo-1,2,3,4-tetrahydronaphthalene (CAS No. 6134-56-1) is a brominated derivative of tetrahydronaphthalene that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H11BrC_{10}H_{11}Br with a molecular weight of 211.10 g/mol. It is characterized by its low solubility in water and moderate lipophilicity, which influences its bioavailability and interaction with biological systems.

Property Value
Molecular FormulaC10H11Br
Molecular Weight211.10 g/mol
Melting Point34°C to 37°C
SolubilityInsoluble in water
Log P (octanol-water)3.57

Research indicates that this compound exhibits various biological activities primarily through its interactions with cellular pathways and proteins.

  • Stem Cell Differentiation : The compound has been evaluated for its role in inducing stem cell differentiation. Studies have shown that it can act as an inducer in synthetic retinoid derivatives, promoting the differentiation of stem cells into various lineages .
  • CYP Enzyme Interaction : The compound is known to inhibit certain cytochrome P450 enzymes (notably CYP2D6), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the naphthalene core can enhance or reduce this activity .

Study on Stem Cell Differentiation

A study published in Tetrahedron explored the use of synthetic retinoid derivatives derived from this compound in promoting stem cell differentiation. The findings demonstrated significant induction of differentiation markers in treated stem cells compared to control groups .

Anticancer Activity

In another investigation published by MDPI, researchers assessed the anticancer potential of various naphthalene derivatives including this compound against Jurkat and A-431 cell lines. The results revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTQYWLWRFMSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306100
Record name 6-bromo-1,2,3,4-tetrahydronaphthalene
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Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6134-56-1
Record name 6-Bromo-1,2,3,4-tetrahydronaphthalene
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Record name NSC 174090
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Record name 6134-56-1
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Record name 6-bromo-1,2,3,4-tetrahydronaphthalene
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Record name 6-bromo-1,2,3,4-tetrahydronaphthalene
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Synthesis routes and methods

Procedure details

To 7.50 g of 7-bromo-3,4-dihydronaphthalen-1(2H)-one in trifluoroacetic acid (60 ml), 15.5 g of triethylsilane was added dropwise over 30 minutes at room temperature (the temperature of the reaction solution exothermically elevated from 27° C. to 50° C.). After the dropwise addition, the reaction solution was allowed to react at room temperature for 2 hours and then on a water bath at 50° C. for 1.5 hours. The reaction mixture was concentrated under reduced pressure, and the residue was poured into 400 ml of saturated aqueous sodium hydrogen carbonate, extracted with ethyl acetate (200 ml×1, 100 ml×1). The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane) to obtain 6.63 g of the desired product (yield 94%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6-Bromo-1,2,3,4-tetrahydronaphthalene in the context of the research article?

A1: The research article focuses on a series of pyrazolamine compounds being investigated for their potential in treating neurodegenerative disorders. [] this compound is a substituent within one of these compounds: (5-phenyl-2H-pyrazol-3-yl)-amide 2-(S)-(this compound-2-ylamino)-pentanoic acid. The article itself does not specifically delve into the individual properties or characterization of this compound in isolation. Instead, it focuses on the overall structure-activity relationship (SAR) of various pyrazolamine derivatives and their potential therapeutic effects.

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